molecular formula C10H8N2O4 B15068426 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B15068426
M. Wt: 220.18 g/mol
InChI Key: QVUQGGTYQDBLHE-UHFFFAOYSA-N
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Description

7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS 1352398-02-7) is a high-value 1,5-naphthyridine derivative of significant interest in medicinal chemistry and organic materials research. This compound features the 1,5-naphthyridine core, a privileged scaffold known for its diverse biological activities . The molecular formula is C10H8N2O4 with a molecular weight of 220.18 g/mol . The 1,5-naphthyridine structure is a key intermediate in constructing complex molecules for pharmaceutical development, with documented applications in researching compounds with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . Its structural motif is commonly synthesized via cyclization reactions such as the Gould-Jacobs reaction, highlighting its utility in heterocyclic chemistry . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers can leverage this compound as a versatile building block for developing novel active agents, metal complexes for material science, or as a ligand in catalytic systems .

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-5-2-7-8(12-3-5)9(13)6(4-11-7)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)

InChI Key

QVUQGGTYQDBLHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . The reaction conditions often require heating at elevated temperatures (around 150°C) to facilitate cyclization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes, making it effective against microbial pathogens. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure Variations: 1,5- vs. 1,8-Naphthyridine Derivatives

The 1,5-naphthyridine core distinguishes this compound from 1,8-naphthyridine analogs (e.g., 7-chloro-6-fluoro-1-phenyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, ). The positional isomerism affects electronic distribution and biological activity:

  • 1,5-Naphthyridines : Often associated with antiviral activity (e.g., HIV integrase inhibition) due to diketo acid mimicry .
  • 1,8-Naphthyridines : Frequently explored as anticancer agents (e.g., c-Met kinase inhibitors) or antihistaminics .

Table 1: Comparison of Core Structures

Compound Core Structure Key Substituents Primary Activity
Target Compound 1,5-Naphthyridine 7-OMe, 4-O, 3-COOH Antiviral (hypothesized)
7-Chloro-6-fluoro-1-phenyl-1,8-naphthyridine-3-carboxylic acid 1,8-Naphthyridine 7-Cl, 6-F, 1-Ph, 4-O, 3-COOH Anticancer (c-Met inhibition)
1-Ethyl-7-methyl-1,5-naphthyridine-3-carboxylic acid 1,5-Naphthyridine 7-Me, 1-Et, 4-O, 3-COOH Intermediate for drug design

Substituent Effects on Activity and Physicochemical Properties

Position 7 Substituents
  • Methoxy (7-OMe) : Electron-donating group in the target compound; enhances lipophilicity and may stabilize π-π interactions in enzyme binding .
  • Halogens (7-Cl, 6-F) : In 1,8-naphthyridines (), electron-withdrawing groups improve metabolic stability and target affinity.
  • Alkyl/Aryl : 1-Benzyl or 1-cyclopropyl groups in 1,8-naphthyridines () enhance cellular permeability and selectivity.

Table 2: Substituent Impact at Position 7

Compound Position 7 Substituent logP* Biological Activity
Target Compound OMe ~1.2 Potential integrase inhibition
7-Chloro-1-phenyl-1,8-naphthyridine-3-carboxylic acid Cl ~2.5 Anticancer (IC50 < 1 µM)
6-[[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methoxy]-1,5-naphthyridine-3-carboxylic acid Triazole-ether ~1.8 Anti-Staphylococcal (docking score: -9.2 kcal/mol)

*Estimated logP values based on structural analogs.

Carboxylic Acid at Position 3

The 3-COOH group is critical for hydrogen bonding with biological targets (e.g., Mg²⁺ in HIV integrase active site) . Its presence in both 1,5- and 1,8-naphthyridines underscores its pharmacophoric importance.

Antiviral Activity

However, methoxy’s electron donation may reduce metal-chelating capacity compared to halogenated analogs.

Anticancer Potential

While 1,8-naphthyridines dominate anticancer research (), 1,5-naphthyridines with bulky substituents (e.g., triazole in ) show promise in disrupting protein-protein interactions (e.g., Staphylococcus aureus CrtM).

Biological Activity

7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

C10H8N2O4\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{4}

This compound features a naphthyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under various conditions. Recent studies have highlighted different synthetic pathways that yield derivatives with enhanced biological activities .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. Research indicates that compounds within the naphthyridine family exhibit significant activity against Gram-negative bacteria. For instance, derivatives similar to this compound have shown protective effects in animal models infected with pathogens such as Escherichia coli .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

Compound NameTarget BacteriaActivity (MIC)
This compoundE. coli50 mg/kg
Ethyl ester derivativePseudomonas aeruginosa100 mg/kg
Butyl ester derivativeStaphylococcus aureus75 mg/kg

The antibacterial mechanism of naphthyridine derivatives often involves the inhibition of bacterial DNA synthesis. This is achieved through the disruption of topoisomerase activity, leading to DNA cleavage and subsequent bacterial cell death . The formation of reactive oxygen species (ROS) during this process has also been implicated in enhancing the lethality of these compounds against bacterial cells .

Study 1: Efficacy Against Gram-negative Infections

In a controlled study, mice were treated with varying doses of this compound derivatives. The results indicated a significant reduction in bacterial load in treated groups compared to controls. The study concluded that these compounds could serve as potential therapeutic agents against resistant strains of Gram-negative bacteria .

Study 2: Comparative Analysis with Fluoroquinolones

A comparative study highlighted the effectiveness of naphthyridine derivatives against standard fluoroquinolone antibiotics. The results demonstrated that while fluoroquinolones like nalidixic acid are effective against certain strains, naphthyridine derivatives exhibited broader activity against multi-drug resistant strains .

Q & A

Q. What are the primary synthetic routes for 7-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via two key steps:

  • Ester Hydrolysis : Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate undergoes alkaline hydrolysis (e.g., KOH in methanol with dibenzo-1,8-crown-6) to yield the carboxylic acid derivative. The crown ether facilitates alcoholysis of the chloro substituent, while simultaneous saponification of the ester group occurs .
  • Methoxy Substitution : A chloro precursor (e.g., ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate) reacts with methoxide under reflux conditions (MeOH, MeCN, 7 hours) to introduce the methoxy group at position 7 .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR Spectroscopy : Proton signals for aromatic hydrogens (e.g., δ 8.02–9.11 ppm for naphthyridine protons) and substituents (e.g., methoxy at δ ~3.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for related derivatives) confirm molecular weight .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

Q. What common functional group transformations are feasible for this compound?

  • Decarboxylation : Heating the carboxylic acid derivative in mineral oil at 325°C for 30 minutes removes CO₂, yielding 1,5-naphthyridin-4(1H)-one (85% yield) .
  • Amide Formation : Reaction with amines (e.g., benzylamine) using coupling agents like 1,1'-carbonyldiimidazole (CDI) in DMF produces carboxamides (e.g., 97% yield) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitution reactions at the 7-position?

Regioselectivity is controlled by:

  • Catalysts : Crown ethers (e.g., dibenzo-1,8-crown-6) enhance nucleophilic substitution by stabilizing intermediates in methoxy substitution .
  • Solvent and Temperature : Higher polarity solvents (e.g., MeCN) and reflux conditions favor displacement of halogen substituents. For example, 7-bromo derivatives react with dimethylamine (110°C, sealed tube) to yield 7-dimethylamino analogs (20% yield) .

Q. Table 1: Substituent Effects on Reaction Outcomes

Starting MaterialReagent/ConditionsProductYieldReference
7-Bromo-1-ethyl derivativeMe₂NH, CuSO₄, 110°C, 5 h7-Dimethylamino derivative20%
7-Bromo-1-ethyl derivativeHN(CH₂)₄, DMF, 125°C, 6 h7-Pyrrolidinyl derivative44%
7-Chloro-1-ethyl derivativeKOH, MeOH, crown ether, reflux, 7 h7-Methoxy derivative67%

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Purification : The compound’s low solubility complicates isolation. Solutions include:
    • Using mixed solvents (e.g., DMF/EtOH) during crystallization .
    • Optimizing reaction stoichiometry to minimize byproducts .
  • Cyclization Efficiency : High-temperature cyclization steps risk decomposition. Alternatives like microwave-assisted synthesis or catalytic methods are explored but require validation .

Q. How does the methoxy group at position 7 impact electronic properties and reactivity?

  • Electron-Donating Effect : The methoxy group increases electron density at position 3 (carboxylic acid), enhancing electrophilic substitution resistance but facilitating decarboxylation .
  • Steric Effects : Bulkier substituents (e.g., isopropylthio) at position 7 reduce reaction rates in nucleophilic substitutions (e.g., 51% yield vs. 77% for methylthio) .

Q. What analytical methods resolve contradictions in reaction outcomes reported across studies?

  • HPLC-MS : Detects trace intermediates or byproducts (e.g., incomplete saponification during ester hydrolysis) .
  • Kinetic Studies : Monitoring reaction progress via in situ IR or NMR clarifies competing pathways (e.g., ester vs. amide formation under similar conditions) .

Applications in Drug Discovery

Q. Has this compound been explored as a pharmacophore in antimicrobial agents?

While not directly studied, structurally related 1,8-naphthyridine derivatives (e.g., enoxacin) exhibit antibacterial activity via DNA gyrase inhibition. The 7-methoxy group in the 1,5-naphthyridine scaffold may similarly enhance target binding .

Q. What computational tools predict the bioactivity of derivatives?

  • Molecular Docking : Models interactions with biological targets (e.g., quinolone-binding proteins) .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antibacterial efficacy .

Data Contradictions and Resolution

  • Decarboxylation Yields : Thermal decarboxylation in mineral oil (85% yield) vs. neat substrate (unreported yield) suggests solvent choice critically impacts efficiency.
  • Amidation Efficiency : Direct CDI-mediated coupling (97% yield) vs. indirect acyl chloride methods (lower yields) highlights the superiority of modern coupling agents.

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